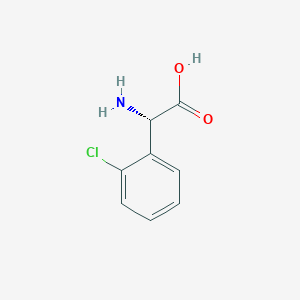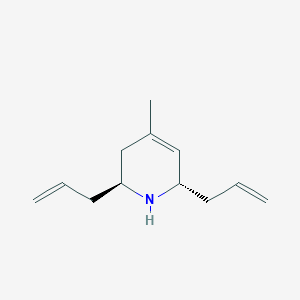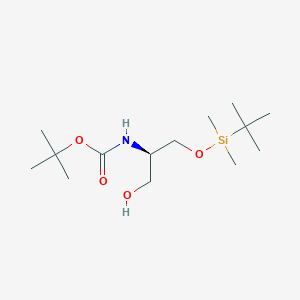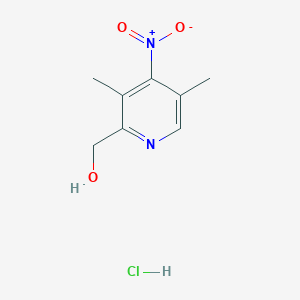
2,3-二氢菲-4(1H)-酮
描述
Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The structure of “2,3-Dihydrophenanthren-4(1H)-one” suggests that it is a derivative of phenanthrene with additional functional groups .
Synthesis Analysis
The synthesis of phenanthrene derivatives often involves cyclization reactions. For instance, a related compound, 3-styrylcyclohex-2-enones, can be cyclized photochemically to 2,3-dihydro-1H-phenanthren-4-ones .Molecular Structure Analysis
The molecular structure of phenanthrenes is characterized by three fused benzene rings. The “2,3-Dihydro” prefix indicates that the compound has two additional hydrogen atoms, making one of the rings a cyclohexene .Chemical Reactions Analysis
Phenanthrenes can undergo a variety of chemical reactions, including oxidation, reduction, and halogenation. The specific reactions of “2,3-Dihydrophenanthren-4(1H)-one” would depend on the positions and reactivities of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Phenanthrenes are generally crystalline solids at room temperature. They have relatively high melting points and are insoluble in water but soluble in organic solvents .科学研究应用
Photocyclization in Organic Synthesis
2,3-Dihydrophenanthren-4(1H)-one: is used in photocyclization reactions, which are crucial in organic synthesis . This process involves the transformation of styrylcyclohexenones into dihydrophenanthrenones under ultraviolet light. Such reactions are significant for synthesizing complex organic molecules that can serve as building blocks for pharmaceuticals and other advanced materials.
Angucyclinones Synthesis
The compound plays a role in the synthesis of angucyclinones, which are a group of natural products with antibiotic, antitumor, and enzyme inhibitory activities . The structural similarity of dihydrophenanthrenones to angucyclinones makes them valuable intermediates in the total synthesis of these biologically active compounds.
Photochemical Studies
In photochemistry, 2,3-Dihydrophenanthren-4(1H)-one derivatives are studied for their behavior under light exposure . Understanding the photoisomerization and oxidative cyclization of these compounds can lead to insights into new photochemical processes and the development of light-responsive materials.
Medicinal Chemistry
Derivatives of 2,3-Dihydrophenanthren-4(1H)-one have been explored for their potential medicinal applications. For instance, they have been used in the design and synthesis of compounds targeting TRPC4, a protein involved in various physiological processes, which could lead to new treatments for diseases like diabetes .
安全和危害
未来方向
属性
IUPAC Name |
2,3-dihydro-1H-phenanthren-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVRULPLURPAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286615 | |
| Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrophenanthren-4(1H)-one | |
CAS RN |
778-48-3 | |
| Record name | 778-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 778-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 778-48-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic routes used to produce 2,3-dihydrophenanthren-4(1H)-one derivatives?
A1: One method involves the transformation of reactive isochromenylium intermediates into stable isochromenylium tetrafluoroborates (ICTBs). These ICTBs can then undergo metal-free cascade reactions with olefins to yield various polycyclic frameworks, including 2,3-dihydrophenanthren-4(1H)-one derivatives [, ]. Another approach utilizes a one-pot metal-free intramolecular cascade annulation of prefunctionalized o-alkynylbenzaldehydes [, ].
Q2: Has 2,3-dihydrophenanthren-4(1H)-one been isolated from natural sources?
A2: Yes, a hydroxylated and methoxylated derivative, (1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one, also known as heliophenanthrone, has been isolated from the aerial parts of the plant Heliotropium ovalifolium [].
Q3: Can 2,3-dihydrophenanthren-4(1H)-one derivatives be used to study protein interactions?
A4: Yes, 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one has been used as a fluorescent probe to study the unfolding of human serum albumin (HSA) by sodium dodecyl sulfate (SDS) [, ]. This derivative binds to domain IIIA of HSA and provides information about the polarity and hydrogen-bond donating ability of its local environment within the protein.
Q4: What stereochemical outcomes are observed in the synthesis of αβ-unsaturated esters from ethoxyethynyl carbinol derivatives of 2,3-dihydrophenanthren-4(1H)-one?
A5: Treating ethoxyethynyl carbinol derivatives of 2,3-dihydrophenanthren-4(1H)-one with carbon dioxide in ethanol leads to their rearrangement into the corresponding αβ-unsaturated esters, with a preference for the formation of the cis isomer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
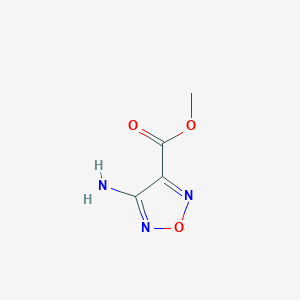
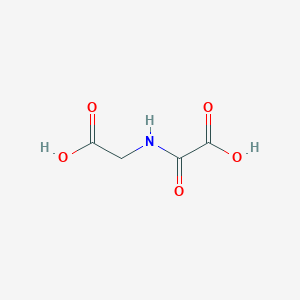
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
